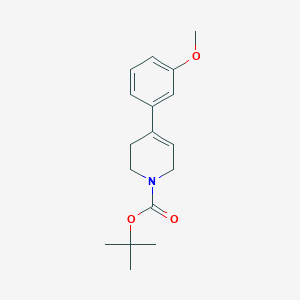
tert-butyl 4-(3-methoxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 4-(3-methoxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl group and a methoxyphenyl group attached to a tetrahydropyridine ring. Its distinct chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of tert-butyl 4-(3-methoxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate typically involves several steps, including the formation of the tetrahydropyridine ring and the introduction of the tert-butoxycarbonyl and methoxyphenyl groups. One common synthetic route involves the use of starting materials such as 4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine and tert-butyl chloroformate. The reaction conditions often include the use of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final compound.
Chemical Reactions Analysis
tert-butyl 4-(3-methoxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific groups within the molecule are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The tert-butoxycarbonyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding amine.
Scientific Research Applications
tert-butyl 4-(3-methoxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-methoxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, including enzyme inhibition or activation, receptor binding, and signal transduction. These interactions result in various biological effects, which are the subject of ongoing research.
Comparison with Similar Compounds
tert-butyl 4-(3-methoxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate can be compared with other similar compounds, such as:
4-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridine: Lacks the tert-butoxycarbonyl group, resulting in different chemical properties and reactivity.
1-(tert-Butoxycarbonyl)-4-phenyl-1,2,3,6-tetrahydropyridine: Similar structure but without the methoxy group, leading to variations in its chemical behavior and applications.
1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine: The position of the methoxy group is different, affecting its reactivity and interactions.
Properties
Molecular Formula |
C17H23NO3 |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
tert-butyl 4-(3-methoxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C17H23NO3/c1-17(2,3)21-16(19)18-10-8-13(9-11-18)14-6-5-7-15(12-14)20-4/h5-8,12H,9-11H2,1-4H3 |
InChI Key |
JZNVZEQGENBYSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















